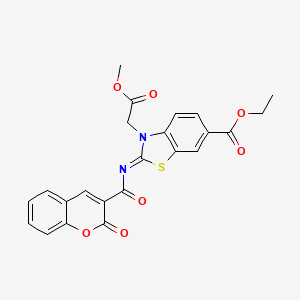![molecular formula C16H17N5O2 B2581783 1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714941-40-9](/img/structure/B2581783.png)
1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound is also known as MRS2500 and is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2500 has been studied for its potential use in treating various diseases, including thrombosis, stroke, and cancer.
科学的研究の応用
Purine-6,8-Diones: Ionisation and Methylation
Purine-6,8-diones, classified into distinct classes based on their physical properties, exhibit varying ionization and methylation behaviors. Those with a hydrogen or a methyl group at position 1 and a 3-methyl substituent display unique properties. In particular, methylation of monoanions predominantly occurs at position 9, influenced by steric factors (Rahat, Bergmann, & Tamir, 1974).
Synthesis of Pyrimido-Purine Diones
The synthesis of 2-alkyl or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones is achieved through various methods, starting from different pyrimidine diones. These synthetic pathways demonstrate the versatility of pyrimido-purine diones in chemical synthesis (Šimo, Rybár, & Alföldi, 1995).
Structure of Purine Derivatives
Studies on the structure of purine derivatives like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate reveal insights into the sugar conformation, side chain orientation, and overall molecular structure. These findings are essential for understanding the chemical and biological behavior of purine derivatives (Larson, Cottam, & Robins, 1989).
特性
IUPAC Name |
1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-5-3-6-11(9-10)20-7-4-8-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONXAJJJFMSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

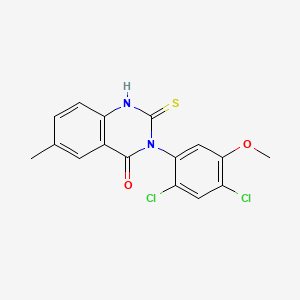
![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)
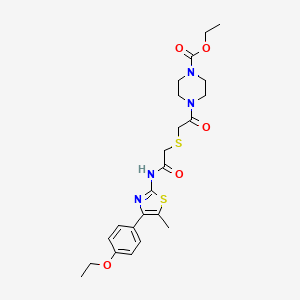
![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)
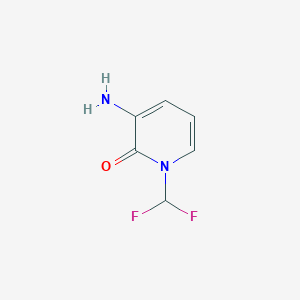
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)
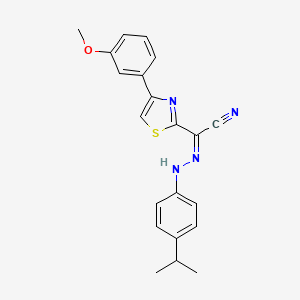
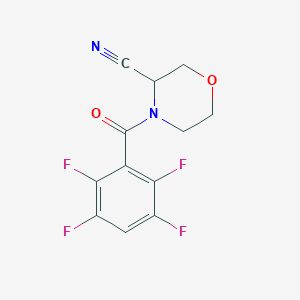
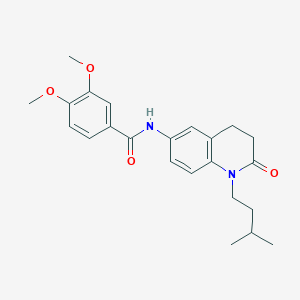

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)
